REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([OH:7])=[O:6]>O>[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([OH:7])=[O:6].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
339 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
790 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained between 20° C. and 30° C.
|
Type
|
CUSTOM
|
Details
|
as the neutralization reaction
|
Name
|
ethylenediamine dinitrate
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |